1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione
Description
The compound 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative characterized by a dihydro-1H-pyrrole-2,5-dione core substituted with a 4-methoxyphenyl group at position 1 and a 3-morpholinopropylamino moiety at position 3. Pyrrole-2,5-dione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-15-5-3-14(4-6-15)21-17(22)13-16(18(21)23)19-7-2-8-20-9-11-25-12-10-20/h3-6,16,19H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKRMDUGTUHQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with maleic anhydride to yield the desired pyrrole derivative. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyrrole ring.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione and related pyrrole-2,5-dione derivatives:
Notes:
- The target compound shares a morpholinopropylamino group with compounds 7c–7f (), which may enhance solubility and receptor binding.
- Halogen substitutions (Br, Cl, F) in 7c–7f correlate with reduced yields and higher melting points, likely due to increased molecular weight and crystallinity .
- U-73122 () demonstrates that pyrrole-2,5-dione derivatives with morpholinoalkyl chains can selectively inhibit PLC, a key pathway in cellular signaling .
Biological Activity
The compound 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, which has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Tyrosine Kinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. The interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 has been documented, suggesting a potential for antitumor activity .
- Membrane Interaction : Research indicates that pyrrole derivatives can intercalate into lipid bilayers, affecting membrane stability and function. This interaction can lead to changes in cell signaling and proliferation .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their overall biological efficacy by reducing oxidative stress in cells .
Antitumor Activity
A study involving pyrrole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a related compound inhibited the growth of colon cancer cell lines (HCT-116, SW-620) with a GI50 value ranging from to . The specific activity of This compound has yet to be fully elucidated but is expected to follow similar patterns due to structural similarities.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been explored through various assays measuring cytokine production and immune cell proliferation. Compounds have shown the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), indicating a possible mechanism for reducing inflammation .
Study 1: Anticancer Efficacy
In a controlled study, a series of pyrrole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in side groups significantly influenced biological activity. The compound 2a , structurally similar to our target compound, exhibited promising results in inhibiting tumor growth in vivo models .
Study 2: Cytotoxicity Assessment
The cytotoxic effects of pyrrole derivatives were assessed in vitro using PBMCs. At varying concentrations (10 µg/mL to 100 µg/mL), compounds exhibited minimal toxicity at lower doses but showed significant reductions in viable cells at higher concentrations . This suggests a dose-dependent relationship between compound concentration and cellular viability.
Comparative Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
